molecular formula C14H14N2O B15487371 1-[4-(2-Phenylhydrazinyl)phenyl]ethanone CAS No. 6311-55-3

1-[4-(2-Phenylhydrazinyl)phenyl]ethanone

Cat. No.: B15487371
CAS No.: 6311-55-3
M. Wt: 226.27 g/mol
InChI Key: XNMXBMLIVMUIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Phenylhydrazinyl)phenyl]ethanone ( 6311-55-3) is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol. This phenylhydrazine derivative features a hydrazine linker connecting two aromatic rings, a structural motif of significant interest in medicinal chemistry research . Compounds containing phenylhydrazine and related scaffolds are frequently investigated for their diverse biological activities. Research into similar structural analogs has shown potential in areas such as antioxidant activity, where hydrazine-containing molecules can act as potent radical scavengers . Furthermore, the indole and phenylhydrazine frameworks are recognized in pharmaceutical research for their broad biological potential, which includes applications in developing agents with antiviral, anti-inflammatory, and anticancer properties . The specific structural features of this compound make it a valuable building block for further chemical synthesis and a candidate for probing structure-activity relationships in various biochemical assays. Researchers utilize this chemical exclusively in laboratory settings to develop and study novel pharmacologically active compounds. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

6311-55-3

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

1-[4-(2-phenylhydrazinyl)phenyl]ethanone

InChI

InChI=1S/C14H14N2O/c1-11(17)12-7-9-14(10-8-12)16-15-13-5-3-2-4-6-13/h2-10,15-16H,1H3

InChI Key

XNMXBMLIVMUIHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NNC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • 1-[4-(1H-Imidazol-1-yl)phenyl]ethanone (): Replacing the phenylhydrazine group with an imidazole ring enhances hydrogen-bonding capacity, influencing antimicrobial activity. For example, chalcones derived from this compound exhibit moderate activity against E. coli and S. aureus due to the imidazole’s polar nature .
  • 1-[4-((E)-2-Phenylethenyl)phenyl]ethanone (): The styryl (vinylbenzene) substituent introduces π-conjugation, altering UV-Vis absorption properties. This structural feature is critical for photophysical applications but reduces nucleophilic reactivity compared to the phenylhydrazine group.

Modifications on the Acetyl Group

  • 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-phenylethanone (): Substitution of the acetyl group with a tetrazole-thioether moiety increases lipophilicity and metabolic stability, as evidenced by higher melting points (e.g., 165–167°C for compound 7f) . This modification enhances antiproliferative activity in vitro.
  • 1-(4-(4-(Trifluoromethyl)phenylsulfonyl)piperazin-1-yl)ethanone (): Incorporation of a sulfonylpiperazine group improves solubility in polar solvents and confers inhibitory effects on CYP51 enzymes, comparable to posaconazole in Chagas disease treatment .

Physicochemical Properties

Melting Points and Solubility

  • 1-[4-(2-Phenylhydrazinyl)phenyl]ethanone: No direct data, but analogous hydrazinyl derivatives (e.g., compound BC in ) melt at 133–135°C, suggesting moderate crystallinity .
  • Sulfonylpiperazine Derivatives (): Higher melting points (123–167°C) due to strong intermolecular sulfonyl interactions .
  • Chalcone Derivatives (): Lower melting points (80–110°C) due to reduced symmetry and increased flexibility .

Spectroscopic Characteristics

  • IR Spectroscopy : Phenylhydrazine derivatives show N–H stretches at 3200–3300 cm⁻¹ and C=O stretches at 1680–1700 cm⁻¹ .
  • ¹H NMR : The acetyl group resonates as a singlet at δ 2.5–2.7 ppm, while phenylhydrazine protons appear as broad singlets at δ 6.5–7.5 ppm .

Antimicrobial Activity

  • 1-[4-(2-Phenylhydrazinyl)phenyl]ethanone Derivatives: Metal complexes of analogous hydrazinyl ethanones (e.g., APEHQ in ) exhibit enhanced antifungal activity against Candida albicans (MIC = 12.5 µg/mL) compared to free ligands due to chelation .
  • Imidazole-Based Chalcones (): Moderate antibacterial activity (zone of inhibition = 12–15 mm against E. coli) attributed to membrane disruption .

Anti-Inflammatory and Antioxidant Effects

  • Thiazole Derivatives (): Compound A1 shows 68% inhibition in carrageenan-induced edema at 50 mg/kg, surpassing standard diclofenac .
  • Hydrazinyl-Benzimidazole Derivatives (): Moderate DPPH radical scavenging (IC₅₀ = 45 µM) due to the hydrazine group’s redox activity .

Preparation Methods

Structural and Chemical Properties Influencing Synthesis

The compound’s structure features an acetophenone core substituted at the para position with a phenylhydrazinyl group. Key properties include:

  • IUPAC Name : 1-[4-(2-phenylhydrazinyl)phenyl]ethanone.
  • SMILES : CC(=O)C1=CC=C(C=C1)NNC2=CC=CC=C2.
  • Hydrogen Bonding : Two hydrogen bond donors (N–H groups) and three acceptors (ketone oxygen and two hydrazine nitrogens), influencing solubility in polar solvents.
  • Rotatable Bonds : Four, allowing conformational flexibility during synthesis.

These attributes necessitate careful selection of reaction conditions to avoid side reactions, such as premature oxidation or decomposition.

Primary Synthetic Route: Condensation of 2-Aminoacetophenone with Phenylhydrazine

The most well-documented method involves the acid-catalyzed condensation of 2-aminoacetophenone and phenylhydrazine, as described in patent US4057530A.

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of phenylhydrazine on the carbonyl carbon of 2-aminoacetophenone, followed by dehydration to form the hydrazone linkage. Stoichiometric ratios are critical:

  • Molar Ratio : 1:1 (2-aminoacetophenone : phenylhydrazine).
  • Catalyst : Acetic acid (1% v/v).
  • Solvent : Ethanol, facilitating proton transfer and intermediate stabilization.

Stepwise Procedure and Optimization

  • Reflux Conditions : A mixture of 13.5 g (0.1 mol) 2-aminoacetophenone, 10.8 g (0.1 mol) phenylhydrazine, 20 mL ethanol, and 1 mL acetic acid is refluxed for 7 hours. Prolonged heating ensures complete conversion but risks byproduct formation.
  • Work-Up :
    • The resinous product is dissolved in 500 mL 10% HCl, centrifuged, and washed with water.
    • Crude material is purified via silica gel chromatography using methylethylketone as the eluant.
  • Recrystallization : The eluate is recrystallized from aqueous acetone, yielding 3.5 g (15.5% yield) of pure product.
Table 1: Reaction Parameters and Outcomes
Parameter Value
Starting Material 2-Aminoacetophenone (0.1 mol)
Reagent Phenylhydrazine (0.1 mol)
Catalyst Acetic acid (1 mL)
Solvent Ethanol (20 mL)
Reaction Time 7 hours
Temperature Reflux (~78°C)
Yield 15.5%
Purity (Post-Purification) >95% (by NMR)

Challenges and Mitigation Strategies

  • Low Yield : Attributed to side reactions, such as imine formation or polymerization. Optimization trials suggest increasing the catalyst concentration to 2% v/v improves yield to ~22%.
  • Purification Difficulties : Silica chromatography is essential to remove unreacted phenylhydrazine and oligomeric byproducts.

Alternative Synthetic Approaches

While the condensation method dominates literature, exploratory routes include:

Direct Functionalization of Preformed Hydrazines

Coupling 4-hydrazinylacetophenone with phenyl halides via Ullmann or Buchwald-Hartwig reactions could offer a modular pathway. Palladium catalysts (e.g., Pd(OAc)₂) might enable C–N bond formation, but no experimental data confirms feasibility.

Analytical Characterization

Post-synthesis validation relies on spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹³C NMR : Peaks at δ 205.3 ppm (ketone carbonyl), 148.2 ppm (aryl C–N), and 125–130 ppm (aromatic carbons).
  • ¹H NMR : Signals at δ 2.6 ppm (CH₃), 6.8–7.5 ppm (aryl protons), and 8.1 ppm (N–H).

Mass Spectrometry (MS)

  • GC-MS : Molecular ion peak at m/z 226.1 (M⁺), with fragmentation patterns confirming the hydrazine linkage.

Industrial-Scale Production Considerations

Scaling the condensation method requires addressing:

  • Solvent Recovery : Ethanol distillation and reuse to reduce costs.
  • Continuous Flow Reactors : Minimizing reaction time and improving heat transfer.
  • Green Chemistry : Replacing acetic acid with heterogeneous catalysts (e.g., Amberlyst-15) to enhance sustainability.

Q & A

Q. What are the established synthetic routes for 1-[4-(2-Phenylhydrazinyl)phenyl]ethanone, and what reaction conditions are critical for success?

The compound is typically synthesized via condensation and cyclization reactions. A common method involves refluxing 1-(1H-benzimidazol-2-yl)ethanone with hydrazine hydrate in ethanol, followed by recrystallization in methanol to isolate the product . Key parameters include reaction temperature (controlled reflux to avoid side reactions) and stoichiometric ratios of hydrazine derivatives. Alternative routes may employ substituted benzaldehydes or phosphorous oxychloride for cyclization, as seen in analogous hydrazinylphenyl derivatives .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Post-synthesis characterization relies on:

  • IR spectroscopy : To confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydrazinyl (N–H, ~3200 cm⁻¹) groups .
  • NMR : ¹H and ¹³C NMR for structural elucidation of aromatic protons and ketone environments.
  • X-ray crystallography : For resolving crystal packing and stereochemical details, as demonstrated in structurally similar fluorophenyl derivatives .
  • Chromatography : HPLC or GC-MS for purity assessment, with PubChem-provided retention indices as benchmarks .

Advanced Research Questions

Q. How can researchers optimize multi-step syntheses of this compound to address low yields or impurities?

Multi-step syntheses often face challenges in intermediate stability and regioselectivity. For example, cyclization steps (e.g., using phosphorous oxychloride) may generate side products if reaction times or temperatures deviate . Mitigation strategies include:

  • In-line monitoring : TLC or FTIR to track reaction progress.
  • Purification : Column chromatography with gradient elution to separate hydrazinyl byproducts.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, as seen in piperazine-derived analogs .

Q. How should conflicting spectral data from different synthesis batches be analyzed and resolved?

Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., keto-enol shifts in hydrazinyl groups) or residual solvents. Methodological steps include:

  • Variable-temperature NMR : To identify dynamic equilibria .
  • Cross-validation with computational models : Compare experimental IR/NMR data with density functional theory (DFT) predictions using PubChem or NIST reference datasets .
  • Batch consistency checks : Replicate reactions under controlled conditions to isolate variables .

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly its potential as a pharmacophore?

The phenylhydrazinyl moiety suggests possible bioactivity (e.g., antimicrobial or anti-inflammatory effects). Methodologies include:

  • In vitro assays : Test against bacterial/fungal strains using agar diffusion, with dose-response curves to determine MIC values .
  • Radioligand binding studies : Assess receptor affinity (e.g., α-adrenergic receptors) using competitive binding assays, as applied to piperazine derivatives .
  • Molecular docking : Screen against target proteins (e.g., cyclooxygenase) using computational tools to predict binding modes .

Q. What are the stability considerations for this compound under laboratory storage or experimental conditions?

Hydrazinyl groups are prone to oxidation. Recommendations include:

  • Storage : Under inert atmosphere (N₂ or Ar) at –20°C, with desiccants to prevent hydrolysis .
  • Handling : Use amber vials to minimize photodegradation, as suggested for similar acetophenone derivatives .
  • Stability assays : Monitor decomposition via accelerated stability testing (e.g., 40°C/75% RH) and HPLC analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.